6-Bromo-2,3-dichlorotoluene
Overview
Description
6-Bromo-2,3-dichlorotoluene is a chemical compound with the molecular formula C7H5BrCl2 and a molecular weight of 239.92 g/mol . It has gained significant attention in the scientific community due to its unique properties and potential applications.
Molecular Structure Analysis
The molecular structure of 6-Bromo-2,3-dichlorotoluene has been studied using various spectroscopic techniques. The optimized molecular geometry, vibrational frequencies, and atomic charges in the ground state are calculated using Hartree Fock (HF) and Density Functional Theory (DFT)/B3LYP with the standard 6-31++G (d,p) basis set .Chemical Reactions Analysis
While specific chemical reactions involving 6-Bromo-2,3-dichlorotoluene are not available, similar compounds have been involved in various reactions. For instance, a quinolone derivative holding a tosyl group was synthesized via aza Baylis Hillman, 1,3-rearrangement, and intramolecular amination reactions .Physical And Chemical Properties Analysis
6-Bromo-2,3-dichlorotoluene has a molecular weight of 239.92 g/mol . Further physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved resources.Scientific Research Applications
Molecular Structure and Spectroscopy
- α-Bromo-2,6-dichlorotoluene (αBDCT): This compound's molecular structure and spectroscopic data were studied using Hartree Fock and Density Functional Theory (DFT). The research analyzed its vibrational wavenumbers in FT-IR and FT-Raman spectra, and NMR chemical shifts, highlighting its stability arising from hyperconjugative interactions and charge delocalization (Karunakaran & Balachandran, 2012).
Industrial Applications and Synthesis
- Ammoxidation of 2,6-dichlorotoluene: This research discusses the ammoxidation process of 2,6-dichlorotoluene to 2,6-dichlorobenzonitrile, an important reaction for producing various commercially useful chemicals. The study compared the performance of different vanadium phosphorus oxide (VPO) catalysts and found variations in yield and conversion rates based on catalyst composition and process conditions (Kalevaru, Lücke, & Martín, 2009).
Kinetics and Reaction Mechanism
- Kinetics of Vapor-Phase Ammoxidation: This paper focuses on developing a mathematical model to describe the reaction kinetics of ammoxidation of 2,6-dichlorotoluene in a lab-scale reactor. The study explored the effect of various operating parameters on catalytic performance, providing a detailed insight into the process's kinetics (Dropka et al., 2006).
Molecular Dynamics
- Dynamics of Dichlorotoluenes: This research studied the molecular dynamics of various dichlorotoluenes, including 2,6-dichlorotoluene, by analyzing the real and imaginary parts of the complex dielectric permittivity. The findings contribute to understanding the relaxation mechanism of these compounds (Sorriso, 1984).
Safety And Hazards
While specific safety data for 6-Bromo-2,3-dichlorotoluene is not available, similar compounds are known to pose hazards. For instance, 2,6-Dichlorobenzyl bromide is known to cause severe skin burns and eye damage. It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use personal protective equipment when handling it .
properties
IUPAC Name |
1-bromo-3,4-dichloro-2-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrCl2/c1-4-5(8)2-3-6(9)7(4)10/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNRIGXVAVWLNKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrCl2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301281424 | |
Record name | Benzene, 1-bromo-3,4-dichloro-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301281424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2,3-dichlorotoluene | |
CAS RN |
1805023-65-7 | |
Record name | Benzene, 1-bromo-3,4-dichloro-2-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1805023-65-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-bromo-3,4-dichloro-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301281424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.